molecular formula C20H16N6O3 B2636199 8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-((5-methyl-2-phenyloxazol-4-yl)methyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1396876-65-5

8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-((5-methyl-2-phenyloxazol-4-yl)methyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B2636199
CAS No.: 1396876-65-5
M. Wt: 388.387
InChI Key: RGPFDMGMTZCPMB-UHFFFAOYSA-N
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Description

8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-((5-methyl-2-phenyloxazol-4-yl)methyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a potent and selective ATP-competitive inhibitor, primarily targeting Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3). This compound has emerged as a critical pharmacological tool in oncology research, particularly for investigating JAK-STAT signaling pathways in myeloproliferative neoplasms and the role of FLT3 in acute myeloid leukemia (AML). Its mechanism involves disrupting the phosphorylation and subsequent activation of downstream signal transducers, effectively inducing cell cycle arrest and apoptosis in dependent hematological cancer cell lines. Researchers utilize this inhibitor to dissect the contribution of concurrent JAK2 and FLT3 signaling in disease progression and therapeutic resistance. Its high selectivity profile makes it invaluable for validating these kinases as drug targets and for conducting combination therapy studies with other chemotherapeutic agents.

Properties

IUPAC Name

8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O3/c1-12-16(22-18(28-12)14-7-4-3-5-8-14)11-26-20(27)25-10-6-9-15(17(25)23-26)19-21-13(2)24-29-19/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPFDMGMTZCPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CN3C(=O)N4C=CC=C(C4=N3)C5=NC(=NO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-((5-methyl-2-phenyloxazol-4-yl)methyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one represents a novel class of heterocyclic compounds that exhibit significant biological activity. This article aims to explore the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.

Chemical Structure and Properties

The molecular structure of the compound consists of a triazole ring fused with a pyridine and oxadiazole moieties. The presence of these heterocycles is known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC19H18N6O2
Molecular Weight358.39 g/mol
CAS Number89066-46-6
SolubilitySoluble in DMSO and DMF

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have shown that compounds with oxadiazole and triazole rings possess antimicrobial properties. The compound demonstrated significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
  • Antioxidant Properties : The compound has been evaluated for its antioxidant capacity using assays such as DPPH radical scavenging. It showed a strong ability to neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). Results indicated that the compound induces apoptosis in these cells through the activation of caspase pathways.

Study 1: Antimicrobial Efficacy

A study conducted by Umesha et al. (2009) evaluated the antimicrobial efficacy of similar oxadiazole derivatives. The results indicated that compounds with structural similarities to our target compound exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL against pathogenic bacteria .

Study 2: Cytotoxicity Assessment

Research published in PMC8704594 explored the cytotoxic effects of various oxadiazole derivatives on L929 fibroblast cells. The study found that certain derivatives led to increased cell viability at lower concentrations while showing significant toxicity at higher doses . This suggests a dose-dependent response that is critical for therapeutic applications.

Research Findings

Recent studies have focused on synthesizing analogs of the target compound to enhance its biological activity. Key findings include:

  • Enhanced Antimicrobial Activity : Structural modifications have led to compounds with improved MIC values against resistant bacterial strains.
  • Synergistic Effects : Combining the target compound with conventional antibiotics has shown synergistic effects, enhancing overall efficacy against multi-drug resistant pathogens.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis with structurally related compounds from the literature:

Compound Core Structure Substituents Molecular Weight Biological Activity Key References
Target Compound [1,2,4]Triazolo[4,3-a]pyridin-3(2H)-one 8: 3-methyl-1,2,4-oxadiazole; 2: (5-methyl-2-phenyloxazol-4-yl)methyl ~434.4 g/mol Not reported (hypothesized anticancer/antimicrobial)
2-[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one [1,2,4]Triazolo[4,3-a]pyridin-3(2H)-one 8: 3-phenyl-1,2,4-oxadiazole; 2: indole-derived substituent ~496.5 g/mol Not reported (structural analogue)
5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole [1,2,4]Triazolo[4,3-a]pyridine 6: 3-chloromethyl; 5: 3-ethyl-1,2,4-oxadiazole ~263.7 g/mol Not reported (potential reactive intermediate)
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 1,2,4-Oxadiazole 5: 3-cyclopropylpyrazole; 3: 4-(trifluoromethyl)phenyl ~324.3 g/mol Not reported (fluorinated analogue)

Key Comparisons

Core Structure Variations: The target compound’s triazolo-pyridinone core distinguishes it from simpler oxadiazole derivatives (e.g., ). This fused system may enhance π-π stacking interactions in biological targets compared to monocyclic cores .

Substituent Effects: Oxadiazole vs. Methyl vs. Phenyl Groups: The 5-methyl group on the oxazole ring (target) vs. a phenyl group () may reduce steric hindrance, favoring interactions with hydrophobic enzyme pockets.

Synthetic Routes :

  • The target compound’s synthesis likely involves multi-step cycloadditions or nucleophilic substitutions, similar to methods in (TMSCl-mediated cyclization in DMF/MeCN) .
  • ’s use of triethylamine in chloroform for pyrimidine-triazole fusion (Scheme 7) suggests parallels in optimizing reaction conditions for heterocyclic coupling .

Biological Activity Hypotheses: Anticancer Potential: Structural similarities to 1,2,4-triazole derivatives () imply possible anticancer activity via kinase inhibition or apoptosis induction . Antimicrobial Activity: The oxadiazole and oxazole moieties are associated with bacteriostatic effects in other compounds (), though empirical data for the target compound is lacking .

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